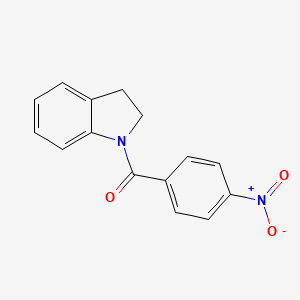![molecular formula C13H20O3 B14402189 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol CAS No. 88214-45-3](/img/structure/B14402189.png)
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a benzyloxy group, an ethyl chain, and a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzyloxyethanol with 2-methylpropane-1,3-diol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy aldehydes or acids, while reduction can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol exerts its effects involves interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems. The ethyl chain and propane-1,3-diol backbone contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the propane-1,3-diol backbone.
2-(Benzyloxy)ethyl acetate: Contains a benzyloxy group and an ethyl chain but has an acetate group instead of a diol.
2-(Benzyloxy)benzaldehyde: Features a benzyloxy group attached to a benzaldehyde structure.
Uniqueness
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a benzyloxy group and a propane-1,3-diol backbone allows for diverse applications and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
88214-45-3 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-methyl-2-(2-phenylmethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-13(10-14,11-15)7-8-16-9-12-5-3-2-4-6-12/h2-6,14-15H,7-11H2,1H3 |
InChI-Schlüssel |
RRURQKPRHHWBTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCC1=CC=CC=C1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


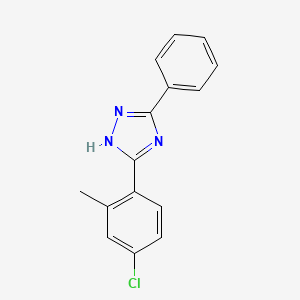
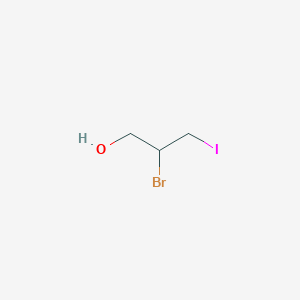
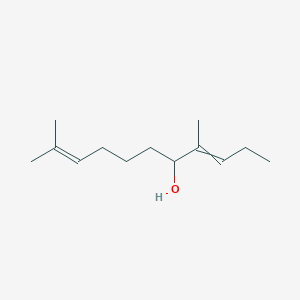
silane](/img/structure/B14402148.png)

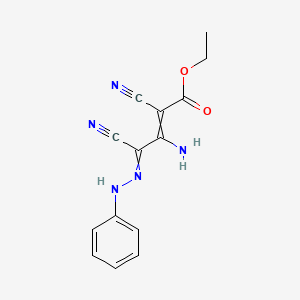
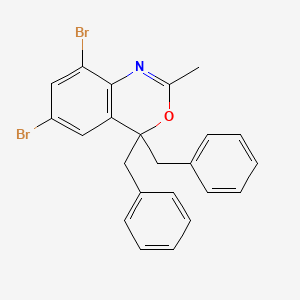
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)
